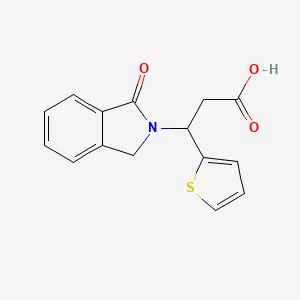

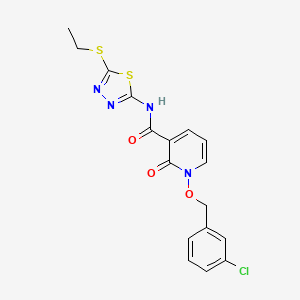

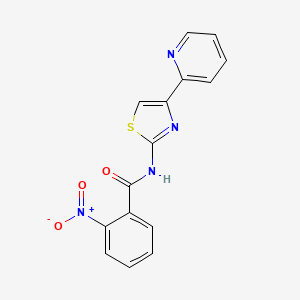

![molecular formula C15H15N3O2S B2926115 N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-64-4](/img/structure/B2926115.png)

N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of such compounds often involves reactions of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate . The reaction occurs upon storing the reagents at 120°C for 15–20 without a solvent and forms N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamides .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compounds are yellow crystalline substances that are soluble in DMF and DMSO and with heating in HOAc and EtOH .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution of the Cl atom in ethyl chloroacetate as a result of attack by the mercapto S atom formed via isomerization of the starting compound with subsequent intramolecular cyclization of the intermediate .Physical And Chemical Properties Analysis

These compounds are yellow crystalline substances that are soluble in DMF and DMSO and with heating in HOAc and EtOH . Their IR spectra have a characteristic high-frequency absorption band in the range 1752 – 1768 cm−1 that belongs to thiazoline carbonyl stretching vibrations and bands due to amide stretching vibrations (1648 – 1688) and a C=C bond (1600 – 1624) .Applications De Recherche Scientifique

The compound N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide or Oprea1_506501, has been the subject of various scientific studies due to its unique chemical structure and potential applications. Here is a comprehensive analysis focusing on six distinct applications:

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activity . Their structural similarity to purine allows them to bind effectively to biological targets, making them promising scaffolds for the design of new anticancer drugs .

Antibacterial Properties

These compounds have demonstrated significant antibacterial properties . They have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, showing potential as new antibacterial agents .

Anti-inflammatory Uses

Due to their chemical properties, thiazolo[3,2-a]pyrimidine derivatives exhibit anti-inflammatory activities . This makes them valuable in the development of treatments for conditions characterized by inflammation .

Cytotoxic Evaluation

In vitro studies have assessed the cytotoxic effects of these molecules, particularly against cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung adenocarcinoma), and HeLa (cervical cancer). Some derivatives have shown potent cytotoxic activity, indicating their potential use in cancer therapy .

Molecular Docking Studies

Molecular docking techniques have been employed to study the interaction of thiazolo[3,2-a]pyrimidine derivatives with biological targets like topoisomerase II. This research aids in understanding how these compounds can be optimized for better therapeutic effects .

Acetylcholinesterase Inhibition

These derivatives have been explored as acetylcholinesterase inhibitors , which is crucial for treating diseases like Alzheimer’s. By inhibiting this enzyme, the compounds could potentially slow down the progression of neurodegenerative diseases .

Mécanisme D'action

Target of Action

Thiazolopyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

For instance, they can inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Thiazolopyrimidines have been reported to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target , potentially influencing its pharmacokinetic properties.

Result of Action

Thiazolopyrimidines have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-9-5-10(2)7-11(6-9)17-13(19)12-8-16-15-18(14(12)20)3-4-21-15/h5-8H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLWEYMDUBWEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

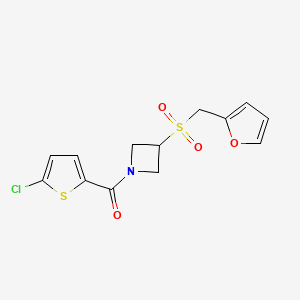

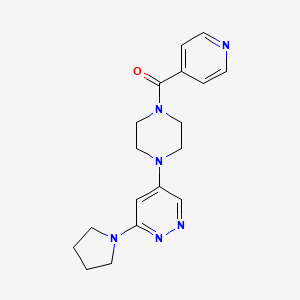

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2926034.png)

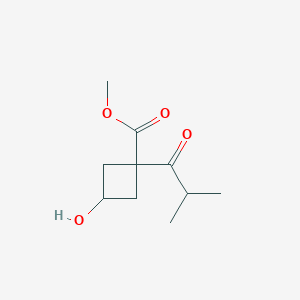

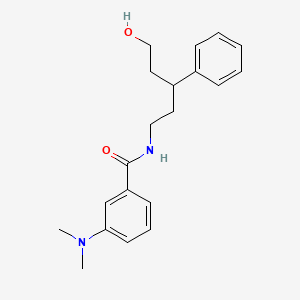

![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)

![4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2926047.png)

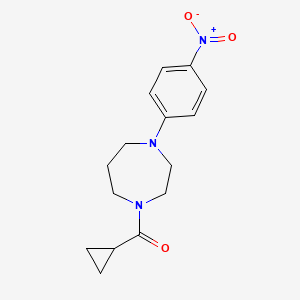

![(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B2926050.png)

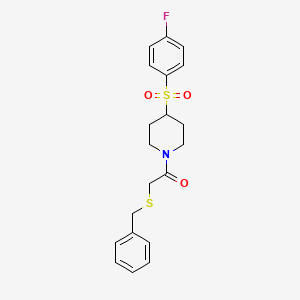

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)